

# Bozitinib in Combination with Chemotherapy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Analysis of Preclinical and Clinical Data on the Synergistic Potential of **Bozitinib** in Solid Tumors

## Introduction

**Bozitinib** (also known as vebreltinib, APL-101, PLB-1001, and CBT-101) is an orally bioavailable, highly selective, and potent ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] Aberrant c-Met signaling is a known driver of tumor growth, proliferation, invasion, and metastasis in a variety of solid tumors.[1][2] **Bozitinib** has demonstrated antitumor activity in preclinical models of gastric, lung, hepatic, and pancreatic cancers.[1][3] This guide provides a comprehensive overview of the available data on the synergistic effects of **Bozitinib** in combination with chemotherapy for the treatment of solid tumors, aimed at researchers, scientists, and drug development professionals.

While preclinical studies and clinical trials are exploring **Bozitinib** in combination with chemotherapy, specific quantitative data demonstrating synergy, such as Combination Index (CI) values, are not yet publicly available in peer-reviewed literature or conference proceedings. This guide, therefore, summarizes the existing preclinical and clinical findings for **Bozitinib** as a monotherapy and the rationale for its combination with cytotoxic agents.

# Mechanism of Action and Rationale for Combination Therapy



**Bozitinib** selectively binds to the c-Met receptor, inhibiting its phosphorylation and disrupting downstream signaling pathways.[4] This can induce cell death in tumor cells that overexpress or have a constitutively active c-Met protein.[1] The rationale for combining **Bozitinib** with traditional chemotherapy lies in the potential for synergistic or additive anti-tumor effects through complementary mechanisms of action. Chemotherapy agents induce DNA damage and cell cycle arrest, while **Bozitinib** targets a key signaling pathway involved in tumor cell survival and resistance. By inhibiting c-Met, **Bozitinib** may sensitize cancer cells to the cytotoxic effects of chemotherapy and overcome resistance mechanisms.

The following diagram illustrates the proposed mechanism of action of **Bozitinib** and its potential interplay with chemotherapy-induced cellular stress.



Click to download full resolution via product page

**Figure 1:** Simplified signaling pathway of **Bozitinib** and chemotherapy.

## **Preclinical Data**



Preclinical studies have demonstrated the single-agent efficacy of **Bozitinib** in various solid tumor models.

#### In Vitro Studies:

• **Bozitinib** has been shown to be a highly selective and specific inhibitor of tumor cell proliferation with an IC50 of 8 nM in in vitro studies.[3]

#### In Vivo Studies:

- In a poster presentation at the American Association for Cancer Research (AACR) Annual
  Meeting in 2017, CBT Pharmaceuticals, Inc. presented preclinical data on Bozitinib (then
  CBT-101). The study showed that Bozitinib inhibited c-MET activation in a range of human
  primary cancer cell lines and demonstrated dose-dependent in vivo dephosphorylation of cMET in a human gastric cancer model.[1][2]
- Furthermore, **Bozitinib** showed improved tumor growth inhibition compared to other selective c-MET agents in lung, gastric, hepatic, and pancreatic cancer models.[1][2]

Data on Combination with Chemotherapy:

While direct synergistic data is not available, a preclinical study in a lung cancer model (LU1901) compared **Bozitinib** with the chemotherapy agent cisplatin (CDDP) as a positive control, but did not report on the combination of the two.

# **Clinical Trials**

**Bozitinib** is currently being evaluated in several clinical trials for various solid tumors, both as a monotherapy and in combination with other agents.



| Trial Identifier   | Phase     | Indication                                                     | Intervention                               | Status                   |
|--------------------|-----------|----------------------------------------------------------------|--------------------------------------------|--------------------------|
| NCT04743505        | Phase 1/2 | Metastatic Non-<br>Small Cell Lung<br>Cancer                   | Bozitinib in combination with chemotherapy | Recruiting               |
| Not yet recruiting | Phase 2   | Stage IIA-IIIC<br>MET-Altered<br>Non-Small Cell<br>Lung Cancer | Bozitinib in combination with chemotherapy | Not yet<br>recruiting[5] |
| NCT02896231        | Phase 1   | Non-Small Cell<br>Lung Cancer                                  | Bozitinib                                  | Completed                |
| NCT02978261        | Phase 1   | Glioma                                                         | Bozitinib                                  | Completed                |

Table 1: Selected Clinical Trials of **Bozitinib** in Solid Tumors.

The ongoing and planned clinical trials combining **Bozitinib** with chemotherapy will be crucial in determining the clinical benefit of this therapeutic strategy.[5]

# **Experimental Protocols**

Detailed experimental protocols for assessing the synergistic effects of **Bozitinib** with chemotherapy are not available in the public domain. However, standard methodologies for evaluating drug synergy are well-established in the field of oncology research. The following represents a generalized workflow for such an assessment.





Click to download full resolution via product page

**Figure 2:** Generalized workflow for assessing drug synergy.



Key Steps in Synergy Assessment:

- In Vitro Cell Viability Assays: Cancer cell lines relevant to the solid tumors of interest (e.g., non-small cell lung cancer, gastric cancer) would be treated with a range of concentrations of Bozitinib, a chemotherapy agent, and the combination of both.
- Combination Index (CI) Calculation: The results from the cell viability assays would be used
  to calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than
  1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than
  1 indicates antagonism.
- In Vivo Xenograft Models: Promising synergistic combinations identified in vitro would be
  further validated in vivo using animal models, such as patient-derived xenografts (PDXs) or
  cell line-derived xenografts. Tumor growth inhibition and toxicity would be monitored in
  animals treated with the single agents and the combination.

## **Future Directions**

The ongoing clinical trials will provide the first clinical data on the efficacy and safety of **Bozitinib** in combination with chemotherapy. The results of these trials are eagerly awaited to understand the full potential of this combination strategy in the treatment of solid tumors. Future preclinical studies should focus on elucidating the molecular mechanisms underlying any observed synergy and identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy.

# Conclusion

**Bozitinib** is a promising selective c-Met inhibitor with demonstrated preclinical anti-tumor activity. While the rationale for combining **Bozitinib** with chemotherapy is strong, there is currently a lack of publicly available quantitative data to definitively assess the synergistic effects. The ongoing clinical trials will be critical in establishing the clinical utility of this combination approach for patients with solid tumors. Researchers are encouraged to monitor the proceedings of major oncology conferences and peer-reviewed publications for the forthcoming results of these important studies.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Apollomics Announces Presentations of Vebreltinib Data at ESMO 2023 Apollomics, Inc. [ir.apollomicsinc.com]
- 2. apollomicsinc.com [apollomicsinc.com]
- 3. apollomicsinc.com [apollomicsinc.com]
- 4. Program Guide ASCO Meeting Program Guide [meetings.asco.org]
- 5. Bozitinib Combined With Chemotherapy as Radical Treatment for Stage IIA-IIIC MET-Altered Non-Small Cell Lung Cancer - AdisInsight [adisinsight.springer.com]
- To cite this document: BenchChem. [Bozitinib in Combination with Chemotherapy: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2946291#synergistic-effects-of-bozitinib-withchemotherapy-in-solid-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com